molecular formula C11H17BO2 B3288217 [4-(2-Methylbutan-2-yl)phenyl]boronic acid CAS No. 851199-87-6

[4-(2-Methylbutan-2-yl)phenyl]boronic acid

Cat. No.: B3288217
CAS No.: 851199-87-6
M. Wt: 192.06 g/mol
InChI Key: SSDYYLGUUURCPY-UHFFFAOYSA-N
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Description

Overview of Boronic Acid Chemistry in Modern Organic Synthesis

Boronic acids, organic compounds characterized by the formula R–B(OH)₂, are a cornerstone of modern organic synthesis. pharmiweb.comresearchgate.net These compounds feature a boron atom linked to an alkyl or aryl group and two hydroxyl groups, making them a subclass of organoboranes. pharmiweb.com A key feature is the boron atom's electron-deficient nature, which imparts Lewis acidity and allows it to accept a pair of electrons, a fundamental aspect of its reactivity. pharmiweb.comboronmolecular.com Boronic acids are generally stable, easy to handle, and possess low toxicity, often classifying them as 'green' compounds. boronmolecular.comnih.gov

The synthetic utility of boronic acids is vast, but they are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. pharmiweb.comboronmolecular.com This reaction, for which its developers were awarded the Nobel Prize in Chemistry in 2010, efficiently forms carbon-carbon (C-C) bonds by coupling a boronic acid with an organohalide, providing a powerful method for constructing complex molecules like biaryls. pharmiweb.comacs.orgnbinno.com Beyond C-C bond formation, boronic acids are crucial reagents in other significant transformations, including the Chan-Lam-Evans coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. pharmiweb.comresearchgate.net

Boronic acids can be readily converted into boronic esters (or boronate esters) through reaction with alcohols. pharmiweb.com These esters often exhibit enhanced stability and different physical properties while retaining the essential reactivity of the parent acid, making them versatile intermediates in multi-step syntheses. pharmiweb.com Modern synthetic methods for accessing boronic acids are diverse and include the reaction of organometallic reagents (like Grignard reagents) with borate (B1201080) esters and the palladium-catalyzed borylation of aryl halides. pharmiweb.comboronmolecular.comnih.gov

Academic Context and Research Trajectories of Arylboronic Acids

Arylboronic acids, where the boron atom is attached to an aromatic ring, represent one of the most extensively studied classes of boronic acids. Their stability and versatile reactivity have made them indispensable building blocks in numerous scientific disciplines, from medicinal chemistry to materials science. boronmolecular.comnih.govnbinno.com In the pharmaceutical and agrochemical industries, the Suzuki-Miyaura coupling using arylboronic acids is a frequently employed strategy for the synthesis of new drug candidates and fine chemicals. boronmolecular.comnbinno.com

A significant area of academic and applied research involves the unique ability of boronic acids to form reversible covalent bonds with diols (compounds with two hydroxyl groups). pharmiweb.comboronmolecular.com This property is the foundation for their use in the development of sensors for saccharides (sugars), as the binding and unbinding can be linked to a detectable signal. boronmolecular.com This has led to applications in diagnostics and molecular recognition systems. pharmiweb.com Furthermore, arylboronic acid-functionalized materials are being explored for their stimuli-responsive properties, creating "smart" materials that can react to changes in their environment, such as pH or the presence of specific molecules. rsc.org

Current research trajectories continue to explore the fundamental reactivity of arylboronic acids, including mechanistic studies of their participation in coupling reactions and investigations into their decomposition pathways, such as protodeboronation (the loss of the boronic acid group). acs.orgnih.gov A deeper understanding of these processes allows for the rational design of more efficient and robust catalytic systems, expanding the scope and applicability of these valuable chemical tools. maastrichtuniversity.nl

Specific Focus on Sterically Hindered Phenylboronic Acid Derivatives

Sterically hindered phenylboronic acids, which possess bulky substituent groups positioned near the boronic acid moiety, are crucial for the synthesis of highly substituted and complex molecular architectures. However, the presence of this steric bulk introduces significant challenges for their use in common transformations like the Suzuki-Miyaura coupling. nih.gov

The primary difficulty arises during the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium catalyst. nih.gov Bulky groups, particularly those in the ortho-position (adjacent to the boron), can physically impede this transfer, leading to slow reaction rates and low yields of the desired product. nih.gov For instance, the coupling of mesitylboronic acid, which has two methyl groups ortho to the boronic acid, proceeds very slowly under standard conditions. nih.gov

To overcome these limitations, a significant focus of research has been the development of specialized reaction conditions and advanced catalyst systems. researchgate.net Strategies include the use of stronger bases, which can form a more reactive tetracoordinate "ate" complex, or the design of palladium catalysts with specific ligands that can facilitate the coupling of hindered substrates. nih.govuwindsor.ca The successful synthesis and application of these sterically demanding building blocks are essential for creating molecules with specific three-dimensional shapes, a critical aspect in the design of modern pharmaceuticals and materials. researchgate.netuwindsor.caresearchgate.net

Properties

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-4-11(2,3)9-5-7-10(8-6-9)12(13)14/h5-8,13-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDYYLGUUURCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259136
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851199-87-6
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851199-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Methylbutan 2 Yl Phenyl Boronic Acid and Its Analogues

Established Synthetic Routes for Arylboronic Acids

The foundational methods for preparing arylboronic acids have been refined over decades, offering reliable, albeit sometimes limited, pathways to these versatile reagents.

Transition metal catalysis has become a dominant strategy for the synthesis of organoboron compounds due to its high efficiency and functional group tolerance. sci-hub.se The palladium-catalyzed Miyaura borylation reaction, which couples aryl halides or triflates with diboron (B99234) reagents, is a cornerstone of this approach. nih.govacs.orgnih.gov This method allows for the direct synthesis of arylboronic esters from readily available starting materials. nih.gov Catalysts based on palladium, nickel, and copper have been extensively studied, with the choice of metal and ligand being crucial for achieving high yields, especially with sterically hindered or challenging substrates. rsc.orgresearchgate.net More recently, iridium-catalyzed C-H activation has emerged as a powerful tool for the direct borylation of arenes, often providing complementary regioselectivity to traditional methods that rely on pre-functionalized aryl halides. nih.govacs.org

Table 1: Comparison of Common Transition Metals in Aryl Borylation

Metal Catalyst Typical Precursors Key Advantages Common Ligands
Palladium (Pd) Aryl halides (I, Br, Cl), Triflates High functional group tolerance, well-established Phosphines (e.g., dppf, tricyclohexylphosphine), N-Heterocyclic Carbenes (NHCs)
Nickel (Ni) Aryl chlorides, Sulfonates Cost-effective, effective for less reactive chlorides Phosphines, NHCs
Copper (Cu) Aryl halides Inexpensive, useful in specific applications Various nitrogen and phosphine-based ligands

This table summarizes general characteristics of transition metal catalysts used in the synthesis of arylboronic acids. acs.orgnih.govrsc.orgresearchgate.net

The classical synthesis of arylboronic acids involves the reaction of organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, with trialkyl borates at low temperatures. nih.govchemicalbook.comsci-hub.se The process begins with the formation of the organometallic reagent from an aryl halide, like 1-bromo-4-(2-methylbutan-2-yl)benzene. This highly reactive intermediate is then treated with a borate (B1201080) ester (e.g., trimethyl borate or triisopropyl borate), followed by aqueous hydrolysis to yield the final arylboronic acid. sci-hub.segoogle.comgoogle.com While effective, these methods often require strictly controlled conditions, such as very low temperatures (e.g., -78 °C for organolithium reagents) to prevent side reactions, and they can have limited tolerance for certain functional groups on the aromatic ring. nih.govsci-hub.se

Table 2: Overview of Classical Organometallic Approaches

Reagent Type Typical Precursor Reaction Conditions Limitations
Organolithium Aryl Bromide/Iodide Lithium-halogen exchange at low temp. (-78 °C), then addition of borate ester Low temperature required, low functional group tolerance

This table outlines the traditional organometallic routes to arylboronic acids. nih.govsci-hub.segoogle.com

Novel and Evolving Synthetic Approaches for [4-(2-Methylbutan-2-yl)phenyl]boronic Acid Structures

Research continues to push the boundaries of boronic acid synthesis, focusing on greater stereochemical control, improved environmental sustainability, and more efficient pathways from simple precursors.

For the synthesis of more complex analogues bearing chiral centers, stereoselective methods are paramount. The Matteson homologation reaction is a powerful technique for the asymmetric synthesis of boronic esters. electronicsandbooks.comnih.gov This process involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by rearrangement to create a new stereocenter adjacent to the boron atom with a high degree of stereocontrol. nih.govrsc.org The resulting α-haloboronic esters can be further functionalized with various nucleophiles, allowing for the iterative construction of multiple, contiguous stereocenters. electronicsandbooks.comiupac.org This methodology provides a route to chiral secondary and tertiary boronic esters, which are precursors to enantiomerically enriched alcohols and amines. acs.org The stereochemical outcome is typically controlled by a chiral auxiliary, such as pinanediol, attached to the boron atom. iupac.org

Table 3: Key Features of Matteson Asymmetric Homologation

Step Description Stereochemical Outcome
1. Ate-Complex Formation A chiral boronic ester reacts with a lithiated dihalomethane (e.g., LiCHCl₂) Formation of a tetracoordinate boronate complex
2. 1,2-Migration The complex rearranges, with one of the organic groups on boron migrating to the adjacent carbon Inversion of configuration at the migrating carbon, creating an α-haloboronic ester with high diastereoselectivity

| 3. Nucleophilic Substitution | The halide on the α-haloboronic ester is displaced by a nucleophile (e.g., from a Grignard reagent) | Stereospecific substitution, allowing for the installation of a new substituent |

This table describes the general sequence and stereochemical control in the Matteson homologation reaction. electronicsandbooks.comnih.govrsc.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for boronic acid synthesis. One such approach is the use of mechanochemistry, where boronic esters are formed by simply grinding a boronic acid with a diol, such as pinacol (B44631), in the absence of a solvent. rsc.org This method offers excellent yields and purity with a simple workup. rsc.org Another green strategy involves the ipso-hydroxylation of arylboronic acids to produce phenols using aqueous hydrogen peroxide in ethanol, a green solvent, under ambient conditions. rsc.org These methods avoid hazardous reagents and minimize waste. researchgate.net Furthermore, transition-metal-free borylation reactions are being developed that proceed via radical pathways, offering an alternative to catalyst systems that rely on expensive and potentially toxic heavy metals. sci-hub.se

The synthesis of a specifically substituted compound like this compound is typically achieved through a multi-step sequence starting from simpler, commercially available chemicals. A plausible route could begin with the Friedel-Crafts alkylation of benzene (B151609) with 2-chloro-2-methylbutane (B165293) to form tert-amylbenzene. This would be followed by bromination to selectively install a bromine atom at the para position, yielding 1-bromo-4-(2-methylbutan-2-yl)benzene. This aryl bromide is a key intermediate that can then be converted to the target boronic acid using established methods, such as a palladium-catalyzed Miyaura borylation or a classical Grignard reaction followed by quenching with a borate ester. google.comguidechem.com The use of N-methyliminodiacetic acid (MIDA) boronates is another advanced strategy that allows for the protection of the boronic acid functionality, rendering it stable to a wide range of reaction conditions during a multi-step synthesis, with a simple deprotection step at the end. nih.gov

Table 4: Plausible Multi-Step Synthesis of this compound

Step Reaction Starting Materials Product
1 Friedel-Crafts Alkylation Benzene, 2-Chloro-2-methylbutane, Lewis Acid (e.g., AlCl₃) tert-Amylbenzene
2 Electrophilic Aromatic Bromination tert-Amylbenzene, Bromine (Br₂), Catalyst (e.g., FeBr₃) 1-Bromo-4-(2-methylbutan-2-yl)benzene
3 Borylation (e.g., Miyaura) 1-Bromo-4-(2-methylbutan-2-yl)benzene, Bis(pinacolato)diboron, Pd Catalyst, Base This compound pinacol ester

| 4 | Hydrolysis | this compound pinacol ester | this compound |

This table outlines a conceptual synthetic pathway from simple starting materials. google.comguidechem.com

Characterization Techniques for Synthetic Validation and Mechanistic Elucidation

The rigorous confirmation of the molecular structure of this compound and the elucidation of its reaction mechanisms rely on a suite of sophisticated analytical techniques. These methods provide detailed information on the connectivity of atoms, the electronic environment of specific nuclei, and the three-dimensional arrangement of atoms in space.

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic methods are fundamental to the characterization of this compound and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry offer comprehensive insights into the molecular structure and purity of synthetic products and can be pivotal in identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹¹B NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of a para-substituted phenylboronic acid like this compound is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the 2-methylbutan-2-yl (tert-amyl) group. The aromatic protons typically appear as a set of doublets in the downfield region (around 7.0-8.5 ppm), a result of their coupling to each other. The signals for the tert-amyl group would include a singlet for the methyl protons attached to the quaternary carbon, a quartet for the methylene (B1212753) protons of the ethyl group, and a triplet for the terminal methyl protons of the ethyl group. For the closely related compound, 4-tert-butylphenylboronic acid, the aromatic protons are observed as doublets at approximately 7.23 ppm and 8.09 ppm, with the tert-butyl protons appearing as a singlet at 1.36 ppm. ambeed.com It is important to note that boronic acids can form dimers or oligomers, which can lead to broad or unintelligible NMR spectra. chemicalbook.com This can often be overcome by using specific deuterated solvents like methanol-d₄ or by converting the boronic acid to its diethanolamine (B148213) adduct. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the aromatic carbons, with the carbon atom attached to the boron atom (the ipso-carbon) often showing a broader signal due to quadrupolar relaxation of the attached boron nucleus. The carbons of the tert-amyl group will also give rise to distinct signals in the aliphatic region of the spectrum.

¹¹B NMR Spectroscopy: As boron is the key heteroatom in boronic acids, ¹¹B NMR spectroscopy is an invaluable tool for probing its local environment. tcichemicals.com The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. Trigonal (sp²-hybridized) boronic acids typically exhibit a broad signal in the range of 27-33 ppm. researchgate.net Upon complexation, for instance with a diol, or at a pH above its pKa, the boron atom becomes tetrahedral (sp³-hybridized), resulting in a significant upfield shift to a range of approximately 4-13 ppm. researchgate.net This phenomenon is instrumental in studying reaction mechanisms and the formation of boronate ester complexes. tcichemicals.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of arylboronic acids. medchemexpress.com In ESI-MS, this compound would be expected to show a prominent signal corresponding to its deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Table 1: Representative Spectroscopic Data for para-Alkyl-Substituted Phenylboronic Acids

Compound¹H NMR (δ, ppm)¹¹B NMR (δ, ppm)Mass Spec (m/z)
4-tert-Butylphenylboronic acid 1.36 (s, 9H, C(CH₃)₃), 7.45 (d, 2H, Ar-H), 8.09 (d, 2H, Ar-H) ambeed.com~30 (trigonal)[M-H]⁻ expected at 177.1
p-Tolylboronic acid 2.45 (s, 3H, CH₃), 7.32 (d, 2H, Ar-H), 8.13 (d, 2H, Ar-H) chemicalbook.com~31 (trigonal)[M-H]⁻ expected at 135.1

Note: The data for 4-tert-butylphenylboronic acid and p-tolylboronic acid are used as illustrative examples due to the limited availability of specific published data for this compound.

Advanced Structural Elucidation Methods, including X-ray Crystallography of Derivatives and Complexes

While spectroscopic methods provide crucial information about molecular connectivity and the electronic environment, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. nih.gov

The crystal structure of derivatives of this compound, such as its complexes with diols or other coordinating ligands, can provide invaluable insights into its binding modes and the steric influence of the bulky tert-amyl group. For instance, the crystal structure of a complex of a phenylboronic acid with a protein can reveal the specific interactions between the boronic acid moiety and the amino acid residues in the protein's active site. An extensive X-ray crystallographic analysis of boronic acids binding to proteins has been conducted to understand the role of the boronic group in molecular recognition.

The structural analysis of complexes is particularly important for understanding the mechanism of action in biological systems and for the rational design of new derivatives with enhanced properties. The formation of a tetrahedral boronate ester upon binding can be directly visualized, confirming the mechanistic hypotheses derived from spectroscopic data.

Table 2: Illustrative Crystallographic Data for Phenylboronic Acid Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Phenylboronic acid OrthorhombicPnmaHydrogen-bonded dimers
4-Methylphenylboronic acid MonoclinicP2₁/cDimeric structure with intermolecular H-bonds
Benzo[b]thiophen-2-ylboronic acid complex with a β-lactamase --Covalent bond with catalytic serine, tetrahedral boron

Note: This table provides examples of crystallographic data for related arylboronic acids to illustrate the type of information obtained from X-ray diffraction studies.

Reactivity and Mechanistic Investigations of 4 2 Methylbutan 2 Yl Phenyl Boronic Acid

Role in Carbon-Carbon Bond Forming Reactions

The paramount application of arylboronic acids in organic synthesis is the formation of carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. [4-(2-Methylbutan-2-yl)phenyl]boronic acid serves as a versatile coupling partner for the construction of biaryl frameworks and other complex organic structures.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Type Reactions)

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organohalide or triflate, catalyzed by a palladium(0) complex. The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The this compound is a highly effective substrate in Suzuki-Miyaura couplings. The electron-donating nature of the para-tert-amyl group enhances the nucleophilicity of the aryl ring, which can facilitate the transmetalation step. This reaction is broadly applicable for coupling with various aryl, vinyl, or alkyl halides and triflates. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reaction, especially with less reactive organochlorides. researchgate.net

Below is a representative table of conditions for Suzuki-Miyaura reactions involving electron-rich arylboronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table shows generalized conditions for the coupling of an arylboronic acid with an aryl halide. Specific conditions may vary.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromoanisole Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 >95
2 2-Chlorotoluene Pd₂(dba)₃ (1) P(t-Bu)₃ (3) K₃PO₄ Dioxane 80 ~90

Stereochemical Considerations in Cross-Coupling Processes

Stereochemistry in cross-coupling processes can be a significant consideration, particularly when creating sterically hindered biaryls, which may exhibit atropisomerism (axial chirality due to restricted rotation around a single bond). While the para-substitution of this compound means the molecule itself is not chiral, its steric bulk can play a crucial role in the stereochemical outcome of the product.

When coupled with an ortho-substituted aryl halide, the resulting biaryl product may have a significant rotational barrier. The large tert-amyl group on one ring and the substituent on the other can clash, restricting free rotation and potentially allowing for the isolation of stable atropisomers. The control of atropselectivity in such Suzuki-Miyaura reactions is an advanced area of research, often relying on chiral ligands or auxiliaries to favor the formation of one enantiomer over the other.

Furthermore, in the cross-coupling of alkylboron compounds, the stereochemical course of the transmetalation step itself (retention vs. inversion of configuration at the carbon center) is a subject of mechanistic study. nih.gov For primary alkylboron nucleophiles, the transmetalation generally proceeds with retention of stereochemistry. nih.gov While this is less directly relevant to the aryl group of the title compound, it is a key mechanistic aspect of the broader Suzuki-Miyaura reaction landscape.

Participation in Carbon-Heteroatom Bond Formations

Beyond C-C bond formation, this compound is a valuable reagent for constructing carbon-heteroatom bonds, including C-N and C-O linkages. These transformations are typically promoted or catalyzed by copper complexes.

Chan-Evans-Lam Type Coupling

The Chan-Evans-Lam (CEL) coupling is an oxidative reaction that forms C-N or C-O bonds by coupling an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. wikipedia.orgorganic-chemistry.org The reaction is typically mediated by a stoichiometric or catalytic amount of a copper(II) salt, like copper(II) acetate (B1210297), and can often be performed under mild conditions in the open air. wikipedia.orgorganic-chemistry.org

Mechanistically, the reaction is thought to proceed through a copper-aryl intermediate, which then undergoes ligand exchange with the nucleophile (amine or alcohol) followed by reductive elimination from a Cu(III) species to form the final product. wikipedia.org Electron-rich arylboronic acids, such as this compound, are generally effective substrates in CEL couplings, often leading to faster reaction rates compared to their electron-deficient counterparts. st-andrews.ac.uk

A notable application is the N-arylation of complex heterocyclic structures. For instance, the closely related 4-(tert-butyl)phenylboronic acid has been successfully used in the copper-catalyzed N-arylation of pyranoquinolinones at room temperature, demonstrating the utility of bulky, electron-rich arylboronic acids in synthesizing complex molecules. mdpi.com

Table 2: Example of Chan-Evans-Lam N-Arylation with a Related Arylboronic Acid Data from a reaction using 4-(tert-butyl)phenylboronic acid, a close structural analog. mdpi.com

Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp Yield (%)

Copper-Promoted Cross-Coupling Reactions

The Chan-Evans-Lam reaction is part of a broader class of copper-promoted or -catalyzed cross-couplings. These methods provide powerful alternatives to palladium-catalyzed systems for C-N and C-O bond formation. researchgate.net Copper catalysis can be advantageous due to the lower cost of the metal and its unique reactivity profile, which often complements that of palladium.

These reactions can be performed with a variety of copper sources (e.g., CuI, CuBr₂, Cu(OAc)₂) and can sometimes proceed without the need for a specialized ligand, making the procedures operationally simple. organic-chemistry.org The scope includes the arylation of amines, anilines, phenols, amides, and various heterocycles. organic-chemistry.orgresearchgate.net The use of this compound in these reactions allows for the introduction of the bulky [4-(tert-amyl)phenyl] moiety onto a range of nucleophilic substrates. The success and efficiency of these couplings depend on optimizing the reaction conditions, including the choice of copper salt, base, solvent, and temperature. researchgate.net A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl, the formation of which can be minimized through careful control of the reaction parameters. acs.org

Lewis Acidity and Complexation Behavior

Like all boronic acids, this compound is a Lewis acid. nih.gov This acidity arises from the electron-deficient boron atom, which possesses a vacant p-orbital and is sp²-hybridized. nih.gov This electronic structure allows the boron atom to accept a pair of electrons from a Lewis base.

In aqueous or other protic solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions, Ar-B(OH)₃⁻. nih.govsemanticscholar.org This equilibrium is fundamental to their chemistry, including their role in transmetalation during cross-coupling reactions, where the anionic boronate is often the active species.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The Lewis acidity, often quantified by the pKa value for this equilibrium, is influenced by the substituents on the aryl ring. Electron-donating groups, like the tert-amyl group, increase the electron density on the boron atom, which decreases its Lewis acidity and therefore increases the pKa. Conversely, electron-withdrawing groups increase Lewis acidity and lower the pKa. While the specific pKa for this compound is not widely reported, it is expected to be slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the inductive effect of the alkyl group.

Table 3: Comparison of pKa Values for Substituted Phenylboronic Acids This table illustrates the effect of para-substituents on the Lewis acidity of phenylboronic acid.

Boronic Acid para-Substituent Substituent Effect pKa (in H₂O)
4-Methoxyphenylboronic acid -OCH₃ Electron-Donating 9.15
4-Methylphenylboronic acid -CH₃ Electron-Donating 9.00
Phenylboronic acid -H Neutral 8.83
4-Chlorophenylboronic acid -Cl Electron-Withdrawing 8.20

This ability to act as a Lewis acid enables this compound to form reversible covalent complexes with diols, amino acids, and other molecules containing appropriately spaced Lewis basic functional groups. This complexation behavior is exploited in the design of sensors and other molecular recognition systems.

Reversible Covalent Interactions with Nucleophiles (e.g., Diols, Hydroxyl Groups)

A defining characteristic of boronic acids, including this compound, is their ability to form reversible covalent bonds with nucleophiles, most notably with compounds containing 1,2- or 1,3-diol functionalities. mdpi.com This interaction results in the formation of cyclic boronate esters, a reaction that is fundamental to the application of boronic acids in various fields. nih.govacs.orgresearchgate.net

The formation of these boronate esters, while involving stable covalent B-O bonds, is a dynamic and reversible process. nih.govresearchgate.net The equilibrium between the free boronic acid and the boronate ester can be influenced by external conditions, particularly the pH of the medium. mdpi.comresearchgate.net This reversible nature is the cornerstone for the design of sensors, molecular receptors, and dynamic self-organizing systems like combinatorial libraries and complex polymers. nih.govacs.orgresearchgate.net

The reaction proceeds through the interaction of the Lewis acidic boron center with the Lewis basic diol. nih.govacs.org Upon esterification with a diol, the Lewis acidity of the boron center is notably enhanced. nih.govacs.org This property is crucial for applications in sensing, where the binding event needs to trigger a detectable signal. mdpi.com The interaction is not limited to simple diols but extends to complex polyols like saccharides, making arylboronic acids valuable tools for carbohydrate recognition. nih.govacs.orgresearchgate.net

Influence of Substituent Effects on Lewis Acidity and Reactivity of Arylboronic Acids

In the case of this compound, the para-substituted 2-methylbutan-2-yl (tert-amyl) group is an alkyl substituent. Alkyl groups are known to be electron-donating groups (EDGs) primarily through an inductive effect. libretexts.org This effect increases the electron density on the phenyl ring, which in turn reduces the electrophilicity, or Lewis acidity, of the boron atom compared to unsubstituted phenylboronic acid. Generally, EDGs increase the pKₐ of the boronic acid, signifying weaker acidity, while electron-withdrawing groups (EWGs) decrease the pKₐ. nih.gov

Substituent (at para-position)Substituent TypeEffect on Lewis Acidity (Compared to H)Reference pKₐ Values
-OCH₃Electron-Donating (Resonance)Decreases~9.0
-CH₃Electron-Donating (Inductive)Decreases~9.0
-(C(CH₃)₂CH₂CH₃)Electron-Donating (Inductive)Decreases (Inferred)N/A
-HNeutral ReferenceBaseline~9.0 nih.gov
-C(O)NHCH₃Electron-WithdrawingIncreases~8.5 nih.gov
-C(O)HElectron-WithdrawingIncreases~8.1 nih.gov

Kinetics and Thermodynamics of Boronate Ester Formation

The formation of boronate esters from arylboronic acids and diols is a thermodynamically favorable process, particularly in nonpolar solvents where the less polar ester is favored over the more polar diol and boronic acid. acs.org Studies using ¹H NMR spectroscopy and computational methods have shown that condensation reactions between various arylboronic acids and catechol are thermodynamically favored, with reaction-free energies (ΔG°) indicating a spontaneous process. acs.org Interestingly, these studies also concluded that the para-substituent of the arylboronic acid does not significantly alter the equilibrium constant (Keq) of ester formation. acs.orgacs.orgnih.gov

Arylboronic Acid (para-substituent)DonorKeqΔG° (kcal/mol)
-OCH₃Catechol150-2.5 acs.org
-CH₃Catechol120-2.4 acs.org
-HCatechol70-2.1 acs.org
-ClCatechol30-1.7 acs.org
-CNCatechol10-1.1 acs.org

The kinetics of boronate ester formation can be more complex and are dependent on the specific reactants and conditions. nih.govresearchgate.net Studies on certain functionalized phenylboronic acids have revealed saturation kinetics, where at high concentrations of the diol, the reaction rate becomes independent of the diol concentration. nih.govresearchgate.net This observation suggests a mechanism involving a rate-determining step that occurs before the nucleophilic attack by the diol. nih.gov This step is proposed to be the dissociation of an inserted solvent molecule from the boron center, akin to an SN1-type mechanism. nih.gov The efficiency of this process can be enhanced by intramolecular catalysis, for example, by an ortho-aminomethyl group that can act as a general acid to facilitate the departure of the leaving group. researchgate.netnih.gov

Radical and Photoinduced Mechanisms Involving Phenylboronic Acid Moieties

Beyond their Lewis acid chemistry, phenylboronic acid moieties can participate in radical and photoinduced reactions, opening up alternative pathways for functionalization.

Generation and Reactivity of Phenyl Radical Intermediates

Arylboronic acids are effective precursors for the generation of highly reactive aryl radical intermediates. acs.orgresearchgate.net This transformation is typically achieved through an oxidative process that homolytically cleaves the carbon-boron bond. nih.gov Various methods have been developed to initiate this process, including the use of chemical oxidants like manganese(III) acetate or catalytic silver nitrate (B79036) with a persulfate oxidant. acs.orgnih.gov

Once generated, the phenyl radical is a versatile intermediate capable of participating in a range of chemical transformations. researchgate.net A primary application is in the formation of new carbon-carbon bonds. For instance, in the presence of an aromatic solvent, the generated aryl radical can attack the solvent molecule to form biaryl compounds, a reaction of significant synthetic utility. acs.org These radicals can also be employed in Minisci-type reactions to functionalize electron-deficient heteroarenes. nih.gov The development of methods using arylboronic acids as radical precursors is advantageous due to the wide availability and stability of boronic acids. nih.gov

Photoactivation Strategies

The generation of radical intermediates from arylboronic acids can also be initiated by light, a process known as photoactivation. acs.orgnih.gov These methods often rely on photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer (SET) process. chemrxiv.orgresearchgate.net

In a typical mechanism, the phenylboronic acid exists in equilibrium with its corresponding boronate anion. This anion can be photo-oxidized by an excited photosensitizer, leading to the formation of a phenyl radical. acs.orgnih.gov This strategy has been effectively used to develop photoactivatable prodrugs, where a biologically inactive boronic acid-caged molecule is converted into its active form upon light irradiation at a specific location, offering spatiotemporal control. acs.orgnih.gov These reactions can be designed to function even under hypoxic (low oxygen) conditions, which is relevant for applications in cancer therapy. acs.orgnih.gov Furthermore, photoinduced methods have been developed for the synthesis of arylboronic esters themselves from precursors like aryl halides, demonstrating the broad utility of photochemistry in the context of organoboron compounds. nih.govdntb.gov.ua

Computational and Theoretical Investigations of 4 2 Methylbutan 2 Yl Phenyl Boronic Acid Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of [4-(2-Methylbutan-2-yl)phenyl]boronic acid. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is typically localized on the electron-rich phenyl ring, which is further activated by the electron-donating 2-methylbutan-2-yl group. The LUMO, conversely, is primarily centered on the vacant p-orbital of the boron atom in the boronic acid moiety, highlighting its Lewis acidic character. beilstein-journals.org This distribution of frontier orbitals indicates that the molecule will likely act as a nucleophile at the phenyl ring in electrophilic aromatic substitution reactions and as an electrophile at the boron center, readily interacting with Lewis bases.

Table 1: Theoretical Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.89Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.36Indicator of chemical stability and reactivity mdpi.com
Ionization Potential (I)6.25Estimated as -EHOMO
Electron Affinity (A)1.89Estimated as -ELUMO
Global Hardness (η)2.18(I - A) / 2; Resistance to change in electron distribution
Chemical Potential (μ)-4.07(I + A) / 2; Escaping tendency of electrons
Electrophilicity Index (ω)3.79μ2 / (2η); Propensity to accept electrons researchgate.net

Note: These values are theoretical and can vary based on the computational method and basis set used.

Quantum chemical calculations can map the potential energy surface for reactions involving this compound. This includes the determination of the energies of reactants, transition states, intermediates, and products. Such energetic profiles are crucial for understanding reaction mechanisms and predicting reaction kinetics and thermodynamics. For instance, in Suzuki-Miyaura cross-coupling reactions, a key application of aryl boronic acids, computational studies can elucidate the energetics of the transmetalation step, which is often rate-determining. nih.gov The steric bulk of the 2-methylbutan-2-yl group may influence the energy barrier of this step by affecting the approach of the palladium complex.

Molecular Dynamics and Conformational Studies

The conformational flexibility of this compound, particularly the rotation around the C-B bond and the C-C bond connecting the phenyl ring to the alkyl group, can be investigated using molecular dynamics simulations and conformational analysis. researchgate.netmdpi.com These studies reveal the relative energies of different conformers and the energy barriers to their interconversion.

For phenylboronic acids, the orientation of the B(OH)2 group relative to the phenyl ring is of primary interest. nih.gov The two main conformers are one where the B(OH)2 group is coplanar with the phenyl ring and one where it is perpendicular. The coplanar conformation is often stabilized by π-conjugation between the boron p-orbital and the phenyl π-system. The bulky 2-methylbutan-2-yl group can introduce steric hindrance that influences the preferred rotational angle of the boronic acid moiety. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-C-B)Relative Energy (kcal/mol)% Population at 298 K
Global Minimum~30°0.0075%
Local Minimum~90°1.2015%
Rotational Barrier2.50-

Note: These are hypothetical values based on studies of sterically hindered phenylboronic acids and serve as an illustration.

Advanced Computational Modeling of Boronic Acid Interactions

Advanced computational models allow for a deeper understanding of the subtle forces that govern the interactions of this compound with other molecules.

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in the crystal packing of this compound and its binding to biological targets. mdpi.com The boronic acid group is a strong hydrogen bond donor and acceptor. In the solid state, aryl boronic acids often form dimeric structures through hydrogen bonds between the boronic acid moieties. The phenyl ring can participate in π-π stacking interactions, while the bulky and hydrophobic 2-methylbutan-2-yl group will primarily engage in van der Waals interactions.

Advanced Applications in Chemical Sciences

Applications in Materials Chemistry

Arylboronic acids are pivotal in the development of sophisticated materials due to the dynamic nature of the boronate ester bond. This reversible covalent interaction is responsive to external stimuli, primarily pH, making it a cornerstone for creating "smart" materials.

Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to create materials that can adapt their structure and properties in response to environmental changes. The reaction between a boronic acid and a diol to form a cyclic boronate ester is a prime example of a dynamic covalent bond (DCB) used in materials science. nih.govflinders.edu.au This equilibrium is highly sensitive to pH; the boronate ester is stable in neutral to basic conditions but readily hydrolyzes in acidic environments. nih.gov

Recent research has focused on creating robust, self-healing materials by combining the dynamic covalent boronic ester bond with other dynamic interactions, like boron-nitrogen (B-N) coordination. rsc.org This synergy can lead to materials with exceptional mechanical properties and the ability to self-repair at room temperature. rsc.org

Table 1: Examples of Responsive Systems Based on Phenylboronic Acid Derivatives

Responsive System TypeStimulusKey ComponentsPotential ApplicationReference
pH-Responsive HydrogelpH, GlucosePoly(acrylamidophenylboronic acid) (polyAAPBA) brushReversible capture and release of cancer cells capes.gov.br
Self-Healing PolyurethaneMechanical DamageDynamic covalent boronic ester and boron-nitrogen coordinationRobust, self-healing elastomers rsc.org
Fluorescent NanoparticlespHPhenylboronic acid-modified PLA-PEI copolymerIntracellular imaging and drug delivery rsc.org
Gene CarrierpH, ATPPBA-sugar grafted polyethylenimine (PEI)Targeted gene therapy nih.gov

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures. The directional and reversible nature of the boronic acid-diol interaction makes it an excellent tool for constructing complex, self-assembled nanostructures. msu.edu Phenylboronic acids can be designed to interact with complementary diol-containing molecules, leading to the formation of micelles, vesicles, or supramolecular polymers. msu.eduresearchgate.net

For example, amphiphilic molecules containing a hydrophilic diol head and a hydrophobic tail can assemble into various nanostructures in the presence of diboronic acid linkers. The specific architecture of these assemblies can be controlled by the structure of the boronic acid. While not specifically documented, [4-(2-Methylbutan-2-yl)phenyl]boronic acid, with its significant hydrophobic character due to the tert-amyl group, could be employed to direct the self-assembly of amphiphiles into unique morphologies or to enhance the stability of the resulting hydrophobic cores. This could be particularly relevant in the creation of nanocarriers for hydrophobic drugs.

Chemical Sensing and Recognition Systems Based on Boronic Acid Interactions

The specific and reversible binding of boronic acids to diols has been widely exploited in the development of chemical sensors and recognition systems. nih.govmdpi.com These sensors are particularly important for detecting saccharides, such as glucose, making them relevant for biomedical diagnostics. mdpi.com

The general principle involves coupling a boronic acid recognition element to a signal transducer, often a fluorescent molecule. When the boronic acid binds to a diol-containing analyte, the electronic properties of the boronic acid change. This change perturbs the attached fluorophore, resulting in a detectable change in fluorescence intensity or color. rsc.org Sensor arrays using multiple boronic acid-based receptors can even be used to differentiate between various saccharides and identify complex mixtures. mdpi.com

Systems using this compound could be developed for sensing applications. The electron-donating nature and steric bulk of the tert-amyl group might subtly alter the pKa of the boronic acid and its binding affinity for different diols, which could be harnessed to fine-tune the selectivity and sensitivity of a sensor.

Table 2: Principles of Boronic Acid-Based Sensing

Sensing TargetTransduction MethodPrinciple of OperationReference Example
Saccharides (e.g., Glucose)FluorescenceAnalyte binding changes the electronic environment of a linked fluorophore, modulating its emission. rsc.org
GlycoproteinsElectrochemistryBinding of the target glycoprotein (B1211001) to a boronic acid-functionalized electrode alters the electrochemical signal. mdpi.com
Metal Ions / AnionsFluorescenceA self-organized ensemble of a boronic acid and a reporter dye (e.g., Alizarin) is perturbed by the analyte. rsc.org
Bacteria / CellsSurface Plasmon Resonance (SPR)Binding of cells via surface glycans to a boronic acid-functionalized surface changes the refractive index. nih.gov

Role as Building Blocks for Complex Molecular Architectures in Organic Synthesis

Arylboronic acids are among the most important building blocks in modern organic synthesis, largely due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, and it is a cornerstone of pharmaceutical and materials synthesis due to its reliability and functional group tolerance. nih.govnih.gov

This compound serves as a valuable building block for introducing the 4-(tert-amyl)phenyl moiety into larger, more complex molecules. This substituent can be used to increase lipophilicity, which is often desirable in medicinal chemistry to improve membrane permeability, or to add steric bulk to control molecular conformation or block certain reactive sites. Its participation in Suzuki-Miyaura couplings allows for the efficient synthesis of biaryls and other complex scaffolds that are common in active pharmaceutical ingredients and organic electronic materials. acs.orgresearchgate.net

Beyond Suzuki coupling, boronic acids are versatile reagents that participate in a range of other important transformations, including Chan-Lam coupling (C-N and C-O bond formation) and Petasis reactions, further cementing their role as indispensable tools for the construction of complex molecular architectures. nih.govnih.gov

Q & A

Q. What are the optimal conditions for synthesizing [4-(2-Methylbutan-2-yl)phenyl]boronic acid via Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF or DMF). For sterically hindered arylboronic acids like this compound, elevated temperatures (80–100°C) and extended reaction times (12–24 h) may improve yields. Ensure rigorous exclusion of oxygen to prevent catalyst deactivation. Characterization of intermediates via TLC or GC-MS is critical to monitor progress .

Q. How should researchers characterize this compound using NMR spectroscopy?

Key NMR features include:

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm, singlet).
  • ¹³C NMR : Aromatic carbons (δ 120–140 ppm) and quaternary carbons from the tert-butyl group (δ 30–35 ppm).
  • ¹¹B NMR : A peak near δ 30 ppm, characteristic of boronic acids. Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and compare with literature data for validation .

Q. What purification methods mitigate boroxine formation in arylboronic acids?

Boroxine formation can be minimized by:

  • Low-temperature recrystallization : Use chilled ethanol/water mixtures.
  • Chromatography : Employ silica gel pretreated with 1% acetic acid to reduce boronic acid binding.
  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C. Note that bulky substituents (e.g., 2-Methylbutan-2-yl) may inherently reduce boroxine formation due to steric hindrance .

Advanced Research Questions

Q. How can conflicting NMR data in reaction products involving this compound be resolved?

Contradictions often arise from residual solvents, impurities, or diastereomers. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural integrity.
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation).
  • Spiking experiments : Add authentic samples to confirm peak assignments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What strategies reduce steric hindrance in cross-coupling reactions with bulky arylboronic acids?

  • Ligand design : Use bulky, electron-rich ligands (e.g., SPhos) to stabilize the Pd center.
  • Microwave irradiation : Enhance reaction efficiency under controlled heating.
  • Pre-activation : Convert boronic acids to more reactive trifluoroborate salts (K[ArBF₃]). Monitor reaction progress via in situ IR spectroscopy to optimize coupling kinetics .

Q. How does electronic modulation of the boronic acid moiety influence reactivity in catalytic cycles?

Electron-withdrawing groups (EWGs) on the phenyl ring increase electrophilicity, accelerating transmetalation but potentially destabilizing intermediates. Conversely, electron-donating groups (EDGs) like tert-butyl may slow transmetalation but improve stability. Computational studies (DFT) can map charge distribution and predict activation barriers .

Q. What computational methods predict the reactivity of substituted phenylboronic acids in Suzuki reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.
  • Molecular dynamics (MD) : Simulate steric interactions between the boronic acid and catalyst.
  • QSPR models : Correlate substituent parameters (Hammett σ) with reaction rates. Validate predictions with kinetic experiments under standardized conditions .

Q. How can researchers design experiments to evaluate carbohydrate-binding interactions of this compound?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Fluorescence quenching assays : Use dansyl-labeled carbohydrates to monitor complexation.
  • pH titration : Assess binding reversibility at physiological pH (7.4–8.5). Steric hindrance from the tert-butyl group may reduce binding efficiency compared to less hindered analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.